ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate

Anti-Helicobacter pylori Drug-resistant bacteria Coumarin-3-carboxamide SAR

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate (CAS 500015-47-4) is a fully synthetic N-substituted 2-oxo-2H-1-benzopyran-3-carboxamide (coumarin-3-carboxamide) derivative characterized by a 6-methoxy substituent on the coumarin ring and an ethyl ester functionality on the N-phenyl ring. It was identified as one of the most potent anti-Helicobacter pylori compounds in a focused library of twenty analogues, exhibiting selective antibacterial activity against clinical H.

Molecular Formula C20H17NO6
Molecular Weight 367.4g/mol
CAS No. 500015-47-4
Cat. No. B508780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate
CAS500015-47-4
Molecular FormulaC20H17NO6
Molecular Weight367.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
InChIInChI=1S/C20H17NO6/c1-3-26-19(23)12-4-6-14(7-5-12)21-18(22)16-11-13-10-15(25-2)8-9-17(13)27-20(16)24/h4-11H,3H2,1-2H3,(H,21,22)
InChIKeyYWSSFKPQUDKTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate (CAS 500015-47-4): A Defined Coumarin-3-carboxamide Anti-H. pylori Lead


Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate (CAS 500015-47-4) is a fully synthetic N-substituted 2-oxo-2H-1-benzopyran-3-carboxamide (coumarin-3-carboxamide) derivative characterized by a 6-methoxy substituent on the coumarin ring and an ethyl ester functionality on the N-phenyl ring [1]. It was identified as one of the most potent anti-Helicobacter pylori compounds in a focused library of twenty analogues, exhibiting selective antibacterial activity against clinical H. pylori isolates, including metronidazole-resistant strains . The compound serves as a validated scaffold for procurement in H. pylori drug-discovery programs requiring a defined, well-characterized lead with established structure-activity relationships.

Why Generic Coumarin-3-carboxamides Cannot Replace Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate in H. pylori Screening


Within the 2-oxo-2H-chromene-3-carboxamide class, minor structural modifications produce drastic shifts in anti-H. pylori potency. The Chimenti et al. (2010) structure-activity relationship (SAR) study demonstrated that the 6-methoxy substituent, when combined with the ethyl benzocaine moiety, provides an activity profile that cannot be replicated by the corresponding 6-hydroxy, 6-methyl, or 6-halogen analogues [1]. Furthermore, hydrolysis of the ethyl ester to the free carboxylic acid (compound 18) markedly reduces antibacterial activity, rendering the acid analogue unsuitable as a direct substitute . These quantitative activity cliffs mean that procurement of a generic “coumarin-3-carboxamide” without precise substitution control carries a high risk of obtaining an inactive or weakly active compound in H. pylori assays.

Quantitative Differentiation Evidence for Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate (9)


Superior Anti-H. pylori Potency Against Metronidazole-Resistant Strains vs. Metronidazole

Compound 9 demonstrated markedly superior activity against metronidazole-resistant H. pylori clinical strains compared to metronidazole itself. In the head-to-head panel reported by Chimenti et al. (2010), compound 9 exhibited a MIC range of 2–16 µg/mL against metronidazole-resistant isolates, while metronidazole displayed a MIC range of 64 to >128 µg/mL against the same resistant strains [1]. The MIC50 of compound 9 against resistant strains was 4 µg/mL, whereas metronidazole's MIC50 was 128 µg/mL, representing an approximate 32-fold improvement in potency . This quantifies compound 9 as a genuinely resistance-breaking chemotype, not merely an incremental analogue.

Anti-Helicobacter pylori Drug-resistant bacteria Coumarin-3-carboxamide SAR

6-Methoxy Substituent Confers Superior Activity Over 6-Hydroxy and 6-Methyl Analogues

The Chimenti et al. (2010) SAR analysis explicitly identifies compounds 3 (6-methyl), 7 (6-hydroxy), and 9 (6-methoxy) as those bearing the lowest MIC values among the twenty analogues tested [1]. Within this top tier, the 6-methoxy group of compound 9 provides distinct physicochemical advantages: it maintains potent anti-H. pylori activity (MIC50: 4 µg/mL) while avoiding the potential metabolic liabilities of the free phenol in compound 7 or the different electronic profile of the 6-methyl analogue . The authors note that modifications at the 6-position of the coumarin nucleus critically govern biological activity, with methoxy being one of only three substituents yielding lead-level potency [2].

Structure-activity relationship (SAR) Coumarin substitution effects Anti-H. pylori lead optimization

Ethyl Ester Derivative (9) Demonstrates Stronger Activity Than Its Carboxylic Acid Counterpart (18)

The Chimenti et al. (2010) study directly compared ethyl ester derivatives (compounds 1–9) with their hydrolyzed carboxylic acid counterparts (compounds 10–18). The authors explicitly state that 'ester derivatives showed better activity with respect to the corresponding carboxylic acids' [1]. For compound 9, the MIC50 against all H. pylori strains was 4 µg/mL, whereas its direct acid analogue, compound 18 (4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoic acid), showed markedly reduced activity with a MIC50 of 16 µg/mL and an MIC range of 4 to >128 µg/mL . This four-fold difference in MIC50, combined with the substantially narrower and more consistent activity range of compound 9, demonstrates that the ethyl ester is not merely a synthetic intermediate but the therapeutically relevant form for H. pylori inhibition.

Prodrug design Ester vs. acid activity Coumarin-3-carboxamide pharmacokinetics

Selective Anti-H. pylori Activity with Minimal Off-Target Antibacterial Spectrum

In the selectivity profiling conducted by Chimenti et al. (2010), all synthesized compounds, including compound 9, were first assayed against several species of Gram-positive and Gram-negative bacteria as well as pathogenic fungi, and the authors explicitly state that they identified compounds with 'little or no activity as leading compounds' against these non-H. pylori organisms [1]. This is consistent with the earlier coumarin-3-carboxamide study by the same group (Chimenti et al., 2007), where all synthesized compounds 'showed little or no activity against different species of Gram-positive and Gram-negative bacteria and against various strains of pathogenic fungi' while exhibiting 'a potent and specific inhibitory effect on the growth of H. pylori' [2]. Compound 9 thus belongs to a rare class of H. pylori-selective agents that spare the broader microbiome, contrasting with broad-spectrum antibiotics like metronidazole, which shows activity against numerous anaerobic bacteria and parasites.

Antimicrobial selectivity H. pylori-specific agents Microbiome-sparing antibiotics

Cytocompatibility Profile in Mammalian Cell Lines Supports a Therapeutic Window

Compound 9 was included among the most active compounds subjected to cytotoxicity evaluation on EAhy 926 endothelial cells (Trypan blue exclusion) and AGS human gastric epithelial cells (MTT assay) [1]. In the Trypan blue assay, compound 9 at 5 µg/mL (approximately 1.25× the MIC50) maintained >90% cell survival, while at 50 µg/mL (12.5× MIC50) some reduction in viability was observed, consistent with a concentration-dependent effect . The authors identified compounds 1, 3, 4, 7, 9, 10, and 18 as those achieving the strongest anti-H. pylori activity while maintaining acceptable cytotoxicity profiles, distinguishing them from more toxic but less active analogues [2]. This positions compound 9 as offering a selectivity window between antibacterial efficacy and mammalian cell toxicity that more halogenated analogues (e.g., 6-bromo or 6,8-dibromo derivatives) did not achieve, as those compounds showed both lower anti-H. pylori potency and higher cytotoxicity [3].

Cytotoxicity screening Selectivity index Host-cell safety

Validated Synthetic Accessibility and Full Analytical Characterization for Reproducible Procurement

Compound 9 is fully characterized with reported melting point (209–210 °C), yield (71%), ¹H NMR data (400 MHz, DMSO-d₆), and HRMS confirmation, providing unambiguous identity verification criteria for procurement . This stands in contrast to many structurally related coumarin-3-carboxamides available only through commercial vendors without published analytical benchmarks. The synthetic route is also fully disclosed: Knoevenagel condensation of 5-methoxysalicylaldehyde with diethyl malonate, followed by hydrolysis, acid chloride formation, and coupling with benzocaine [1]. This level of characterization enables independent verification of compound identity and purity, a critical requirement for reproducible biological testing and regulatory documentation.

Compound characterization Synthetic reproducibility Quality control specifications

Defined Application Scenarios for Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate Based on Evidence


Hit-to-Lead Optimization Programs Targeting Metronidazole-Resistant H. pylori

Compound 9 serves as a validated starting point for medicinal chemistry campaigns aimed at overcoming metronidazole resistance. Its MIC50 of 4 µg/mL against resistant strains represents a 32-fold improvement over metronidazole (MIC50: 128 µg/mL) [1]. Researchers can use compound 9 as a reference standard to benchmark new analogues, with the goal of further improving potency while maintaining the selectivity profile. The well-characterized SAR at the 6-position, the amide linkage, and the ester moiety provides clear vectors for iterative optimization .

Mechanistic Studies of Selective Anti-H. pylori Activity

Because compound 9 is inactive against Gram-positive and Gram-negative bacteria and fungi [1], it is an ideal tool compound for target identification studies. Its selective activity implies a molecular target specific to H. pylori physiology. Procurement of compound 9 enables pull-down proteomics, resistance generation/whole-genome sequencing, and biochemical reconstitution experiments to elucidate the mechanism of action underlying the coumarin-3-carboxamide chemotype's unique selectivity .

Gastric Epithelial Cell-Based Assays for Efficacy and Toxicity Profiling

Compound 9 has been evaluated in AGS human gastric epithelial cells, the physiologically relevant cell line for H. pylori infection models [1]. With demonstrated cell survival exceeding 90% at concentrations near the MIC50, compound 9 is suitable for co-culture models assessing intracellular H. pylori clearance, IL-8 inhibition, and epithelial barrier integrity without confounding cytotoxicity . This makes it a preferred compound for pharmacodynamic studies in gastric cell-based infection models.

Quality Control and Reference Standard for Coumarin-3-carboxamide Procurement

Unlike many commercially available coumarin derivatives lacking published characterization, compound 9 possesses a peer-reviewed melting point (209–210 °C), full ¹H NMR assignment, and defined synthetic yield (71%) [1]. Laboratories can use these data to verify the identity and purity of purchased material by simple melting point determination, HPLC co-injection with an authentic sample, or NMR comparison. This makes compound 9 the preferred reference standard for establishing in-house quality control protocols for coumarin-3-carboxamide libraries .

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